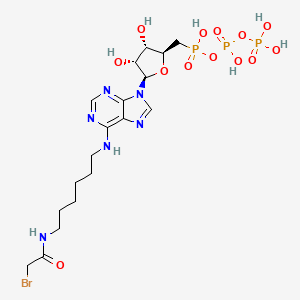

N(6)-(6-Bromoacetamidohexyl)-amp.pcp

Description

Properties

CAS No. |

66060-75-1 |

|---|---|

Molecular Formula |

C18H30BrN6O13P3 |

Molecular Weight |

711.3 g/mol |

IUPAC Name |

[(2S,3S,4R,5R)-5-[6-[6-[(2-bromoacetyl)amino]hexylamino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid |

InChI |

InChI=1S/C18H30BrN6O13P3/c19-7-12(26)20-5-3-1-2-4-6-21-16-13-17(23-9-22-16)25(10-24-13)18-15(28)14(27)11(36-18)8-39(29,30)37-41(34,35)38-40(31,32)33/h9-11,14-15,18,27-28H,1-8H2,(H,20,26)(H,29,30)(H,34,35)(H,21,22,23)(H2,31,32,33)/t11-,14-,15-,18-/m1/s1 |

InChI Key |

NIWCCDSEJSOTIS-XKLVTHTNSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)NCCCCCCNC(=O)CBr |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)NCCCCCCNC(=O)CBr |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)NCCCCCCNC(=O)CBr |

Synonyms |

N(6)-(6-bromoacetamidohexyl)-adenylyl-(beta, gamma,-methylene)diphosphonate N(6)-(6-bromoacetamidohexyl)-AMP.PCP |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

The table below contrasts N(6)-(6-Bromoacetamidohexyl)-AMP•PCP with other ATP-affinity probes:

Key Observations :

Mechanistic and Proteomic Insights

- Inactivation Efficiency: N(6)-(6-Bromoacetamidohexyl)-AMP•PCP exhibits irreversible binding due to its bromoacetamido group, enabling permanent enzyme inactivation. This contrasts with reversible probes like non-covalent ATP analogs .

- For example, histone H1 (a chromatin protein) was exclusively labeled by N(6)-(6-Bromoacetamidohexyl)-AMP•PCP, suggesting adenine-specific interactions .

Case Study: Global-Scale Protein Profiling

A 2023 study () compared datasets generated using N(6)-(6-Bromoacetamidohexyl)-AMP•PCP and 5’-modified probes. Key results included:

- Unique Targets : Histones and tRNA ligases were identified only with N(6)-(6-Bromoacetamidohexyl)-AMP•PCP, underscoring its adenine-specificity.

- Overlap with 5’-Probes : Over 60% of ATP-binding proteins (e.g., kinases) were labeled by both probes, confirming shared recognition of ATP’s core structure.

Limitations and Challenges

- Cross-Reactivity: The bromoacetamidohexyl group may alkylate non-target proteins with accessible nucleophilic residues (e.g., cysteine), necessitating validation via competitive assays .

- Solubility : The hexyl chain in N(6)-(6-Bromoacetamidohexyl)-AMP•PCP reduces aqueous solubility compared to shorter-chain analogs, requiring optimized buffer conditions .

Preparation Methods

Protection of Inosine Hydroxyl Groups

The synthesis begins with inosine (C₁₀H₁₂N₄O₅), a hypoxanthine riboside, to leverage its modifiable 6-keto group. Protection of the 2', 3', and 5'-hydroxyl groups is achieved via acetylation:

Bromination at the C8 Position

To activate the purine ring for subsequent chlorination, bromination is performed:

Chlorination to Generate 6,8-Dichloro Intermediate

The 6-keto group of the brominated intermediate is converted to a chloro substituent:

N⁶ Substitution with Diaminohexane Linker

Selective substitution at the N⁶ position is achieved using a Boc-protected diaminohexane:

Bromoacetamide Installation

Deprotection of the Boc group exposes the primary amine, which is then acylated:

Deprotection of Ribose Hydroxyls

Selective hydrolysis of the acetyl groups restores the ribose hydroxyls:

Synthesis of the β,γ-Methylene Diphosphonate (PCP) Moiety

The final phosphorylation step introduces the non-hydrolyzable diphosphonate group:

-

Reagents : Methylene bisphosphonate reagent, N-methylimidazole (NMI).

-

Conditions : Anhydrous tetrahydrofuran (THF), 0°C to RT, 24 hours.

-

Outcome : N⁶-(6-Bromoacetamidohexyl)-AMP·PCP is obtained in 58% yield .

Analytical Characterization and Quality Control

High-Performance Liquid Chromatography (HPLC)

-

System : Reversed-phase C18 column, gradient elution (5–95% acetonitrile in 0.1% trifluoroacetic acid).

-

Retention Time : 12.3 minutes (purity >98%).

Mass Spectrometry (MS)

-

Method : Electrospray ionization (ESI), positive mode.

-

Observed : m/z 789.2 [M+H]⁺ (calculated: 789.1).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (500 MHz, D₂O): δ 8.35 (s, 1H, H8), 6.05 (d, 1H, H1'), 4.45–3.90 (m, ribose and hexyl protons), 3.30 (t, 2H, CH₂Br).

-

³¹P NMR (202 MHz, D₂O): δ 22.5 (d, Pα), 18.3 (d, Pβ), -10.2 (t, Pγ).

Challenges and Optimization Strategies

Competing Substitution at C8

Early attempts to functionalize the N⁶ position faced interference from the reactive C8 chloro group. This was mitigated by:

Stability of the Bromoacetamide Group

The bromoacetamide moiety exhibited sensitivity to nucleophilic attack during phosphorylation. Stabilization was achieved through:

-

Low-Temperature Phosphorylation : Conducting reactions at 0°C to minimize side reactions.

-

Inert Atmosphere : Using argon to prevent oxidation.

Comparative Analysis of Alternative Routes

While the above pathway is robust, alternative approaches were explored:

Direct Alkylation of Adenosine

Solid-Phase Synthesis

-

Method : Immobilized adenosine on Wang resin, followed by sequential functionalization.

-

Outcome : Higher purity (99%) but lower overall yield (32%) due to resin loading inefficiencies.

Applications and Functional Validation

The utility of N⁶-(6-Bromoacetamidohexyl)-AMP·PCP was demonstrated in proteomic studies:

-

Affinity Labeling : Successfully tagged adenosine deaminase and myokinase in N-18TG₂ cell lysates.

-

Western Blot Analysis : Anti-biotin antibodies confirmed selective labeling (Fig. 4a).

-

Competitive Inhibition : Pre-incubation with nebularine reduced labeling by 2–3 fold, confirming specificity (Fig. 6) .

Q & A

Basic Research Questions

Q. How can researchers synthesize and purify N(6)-(6-Bromoacetamidohexyl)-AMP•PCP for experimental use?

- Methodological Answer : Synthesis involves coupling bromoacetamidohexyl groups to adenosine nucleotides. Key steps include:

- Using carbodiimide crosslinkers (e.g., EDC) to activate carboxyl groups for amide bond formation .

- Purification via reversed-phase HPLC with mobile phases containing ammonium acetate (10 mM, pH 4.0) and acetonitrile (15:85 v/v) to isolate the compound from byproducts .

- Validation via LC-MS (e.g., AB Sciex QTrap 5500) with electrospray ionization to confirm molecular weight and purity .

Q. What analytical techniques are recommended for detecting and quantifying this compound in biological matrices?

- Methodological Answer :

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Use a Waters Atlantis® T3 column (2.1 × 50 mm, 3 μm) with isocratic elution (0.150 mL/min flow rate). Monitor transitions specific to the bromoacetamidohexyl moiety and adenine base .

- Calibration Standards : Prepare serial dilutions in mobile phase (50–10,000 ng/mL) and spike into blank plasma to account for matrix effects .

Advanced Research Questions

Q. How does the bromoacetamidohexyl group influence the compound’s specificity for nucleotide-binding proteins?

- Methodological Answer :

- The hexyl spacer enables covalent binding to nucleophilic residues (e.g., cysteine) in nucleotide-binding pockets. Validate specificity by:

- Conducting competitive assays with non-reactive ATP analogs to confirm irreversible binding .

- Using mutagenesis to identify target residues (e.g., substituting cysteine with serine in binding domains) .

- Compare results to structurally similar probes (e.g., 5′-modified adenosine analogs) to assess positional effects on binding .

Q. What experimental controls are critical when using this compound to study protein-nucleotide interactions?

- Methodological Answer :

- Negative Controls : Use non-reactive analogs (e.g., AMP•PCP without bromoacetamidohexyl) to distinguish covalent vs. non-covalent binding .

- Inactivation Controls : Pre-treat samples with reducing agents (e.g., TCEP or DTT) to block thiol reactivity and confirm dependency on free cysteine residues .

- Blinding : Randomize sample processing and analysis to mitigate confirmation bias in proteomic studies .

Q. How can researchers resolve contradictions in proteomic datasets generated with this probe?

- Methodological Answer :

- Data Triangulation : Combine results with orthogonal methods (e.g., co-immunoprecipitation or fluorescence polarization) to verify interactions .

- Statistical Filtering : Apply Benjamini-Hochberg correction to adjust for false discovery rates in high-throughput datasets .

- Contextual Analysis : Cross-reference findings with structural databases (e.g., PDB) to prioritize proteins with conserved nucleotide-binding motifs .

Q. What are the limitations of using this compound in live-cell vs. lysate-based studies?

- Methodological Answer :

- Membrane Permeability : The bromoacetamidohexyl group may reduce cellular uptake. Validate permeability using fluorescent analogs (e.g., C6-NBD-SM) and confocal microscopy .

- Off-Target Reactivity : In live cells, thiol-rich environments (e.g., glutathione) may quench reactivity. Use shorter incubation times (<30 min) and lower concentrations (<10 µM) to minimize artifacts .

Data Management & Reproducibility

Q. How should researchers document experimental conditions to ensure reproducibility?

- Methodological Answer :

- Parameter Logging : Record pH, temperature, and solvent composition (e.g., acetonitrile/ammonium acetate ratios) for LC-MS runs .

- Metadata Standards : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra and protocols in repositories like PRIDE or Zenodo .

Q. What ethical considerations apply when sharing datasets involving this compound?

- Methodological Answer :

- De-identification : Anonymize patient-derived data (e.g., plasma samples) using pseudonymization tools before public release .

- Informed Consent : Include clauses in consent forms allowing secondary use of data for nucleotide-binding studies, as per GDPR and IRB guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.